Benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester
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Overview
Description
Benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester is an organic compound with the molecular formula C16H18O6 It is a derivative of benzoic acid and is characterized by the presence of multiple methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester typically involves the esterification of 2,4,5-trimethoxybenzoic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxybenzoic acid: A precursor in the synthesis of the ester.
4-Methoxyphenol: Another precursor used in the esterification reaction.
Methyl 2,4,5-trimethoxybenzoate: A similar ester with a methyl group instead of a 4-methoxyphenyl group.
Uniqueness
Benzoic acid, 2,4,5-trimethoxy-, 4-methoxyphenyl ester is unique due to the presence of multiple methoxy groups and the 4-methoxyphenyl ester moiety
Properties
CAS No. |
791796-64-0 |
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Molecular Formula |
C17H18O6 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H18O6/c1-19-11-5-7-12(8-6-11)23-17(18)13-9-15(21-3)16(22-4)10-14(13)20-2/h5-10H,1-4H3 |
InChI Key |
SDHYDUZSTXSAHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
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